7-Methoxyquinoline-4(1H)-thione
Description
7-Methoxyquinoline-4(1H)-thione is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and a thione (-C=S) group at position 4 of the quinoline core (C₉H₅NOS framework). Quinoline derivatives are widely studied for their diverse pharmacological and synthetic applications, with substituent positions and functional groups critically influencing reactivity, stability, and bioactivity.
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
7-methoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C10H9NOS/c1-12-7-2-3-8-9(6-7)11-5-4-10(8)13/h2-6H,1H3,(H,11,13) |
InChI Key |
ILWCBMQHHLQBCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=S)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues within the Quinoline Family
7-Methoxy-4-phenylquinoline-2-thiol
- Core Structure: Quinoline with substituents at positions 4 (phenyl) and 2 (thiol, -SH).
- Molecular Formula: C₁₆H₁₃NOS; Molecular Weight: 267.34.
- Key Differences: The thiol group at position 2 (vs. thione at position 4) alters electronic properties and hydrogen-bonding capacity.
- Applications: Used as an intermediate in synthesizing quinoline-2-thiol derivatives, highlighting its utility in organic chemistry .
1-Methoxy-4-oxoquinoline
- Core Structure: Quinoline with substituents at positions 1 (methoxy) and 4 (oxo, -C=O).
- Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.17.
- Key Differences :
- The oxo group at position 4 is less polarizable than a thione, reducing nucleophilicity and altering redox behavior.
- Methoxy at position 1 (vs. 7) modifies the electron density distribution across the aromatic system.
- Implications : Likely exhibits distinct reactivity in substitution or coordination reactions compared to thione-containing analogs .
Heterocyclic Analogues
6-Methoxy-7-hydroxyquinazolin-4-one
- Core Structure : Quinazoline (two nitrogen atoms at positions 1 and 3) with substituents at positions 6 (methoxy), 7 (hydroxyl), and 4 (oxo).
- Molecular Formula : C₉H₈N₂O₃; Molecular Weight : 192.15.
- Applications : Investigated for roles in chemotherapy and enzyme modulation due to quinazoline’s bioactivity profile .
Pyrazine-2(1H)-thione
- Core Structure : Pyrazine (two adjacent nitrogen atoms) with a thione group at position 2.
- Molecular Formula : C₄H₄N₂S; Molecular Weight : 112.15.
- Key Differences: Smaller aromatic system with adjacent nitrogens, leading to weaker basicity compared to quinoline. Crystal packing dominated by N–H⋯N and C–H⋯S hydrogen bonds, contributing to a monoclinic lattice (space group P21/m) .
- Applications : Demonstrates anticancer and antimicrobial activities, emphasizing the role of the thione group in bioactivity .
Comparative Data Table
Key Findings and Implications
Thione vs. Oxo Groups: The thione group in this compound enhances nucleophilic reactivity and metal-binding capacity compared to oxo-containing analogs like 1-methoxy-4-oxoquinoline .
Substituent Position: Methoxy at position 7 (quinoline) vs. 6 (quinazoline) alters electronic effects, influencing interactions with biological targets (e.g., enzymes or DNA) .
Core Heterocycle: Quinoline derivatives generally exhibit greater aromatic stability and planarity than pyrazines, affecting solubility and solid-state packing .
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